2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol

Catalog No.
S13478628
CAS No.
M.F
C9H13BrN2O
M. Wt
245.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-...

Product Name

2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol

IUPAC Name

2-(4-bromopyrazol-1-yl)-1-methylcyclopentan-1-ol

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

InChI

InChI=1S/C9H13BrN2O/c1-9(13)4-2-3-8(9)12-6-7(10)5-11-12/h5-6,8,13H,2-4H2,1H3

InChI Key

AEKYCLXTEVIUDY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1N2C=C(C=N2)Br)O

2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol is a compound characterized by its unique structure, which includes a brominated pyrazole ring and a cyclopentanol moiety. The chemical formula for this compound is C9H12BrN2O, and its molecular weight is approximately 231.1 g/mol. The presence of the bromine atom on the pyrazole ring enhances its reactivity and potential biological activity, making it an interesting subject for pharmaceutical research.

Typical for alcohols and heterocycles. Notably, the hydroxyl group can undergo dehydration to form alkenes or can be converted to ethers through nucleophilic substitution reactions. Additionally, the bromine atom on the pyrazole ring can serve as a leaving group in substitution reactions, allowing for further functionalization of the molecule.

Research indicates that compounds containing pyrazole moieties exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound 2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol may also possess similar activities due to its structural components. Studies on related pyrazole derivatives have shown potential as inhibitors of various enzymes, including those involved in cancer progression and metabolic disorders.

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol typically involves multi-step organic synthesis techniques. One common approach includes:

  • Preparation of 4-Bromo-1H-pyrazole: This can be synthesized from 1H-pyrazole through bromination.
  • Formation of the Cyclopentanol: The cyclopentanol structure can be obtained through the reduction of cyclopentanone or via cyclization reactions involving suitable precursors.
  • Coupling Reaction: The final step involves coupling the brominated pyrazole with the cyclopentanol using coupling agents or under acidic/basic conditions to yield the desired product.

Due to its unique structure, 2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol has potential applications in medicinal chemistry as a lead compound for drug development. Its derivatives may be explored for therapeutic uses in treating diseases such as cancer and infections due to their expected biological activities.

Several compounds share structural similarities with 2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol, particularly those containing pyrazole rings or cyclopentane structures. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Bromo-1H-pyrazoleBrominated pyrazoleEnzyme inhibitorBase structure for many derivatives
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acidPyrazole with carboxylic acidAnti-inflammatoryContains an acid functional group
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrilePyrazole with nitrilePotential anticancerIncorporates a nitrile group
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanoneBromo-substituted pyrazoleAntimicrobialContains an ethanone moiety

The uniqueness of 2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol lies in its combination of a brominated pyrazole with a cyclopentanol structure, which may enhance solubility and reactivity compared to other compounds in this category. This structural diversity offers opportunities for novel pharmacological profiles and applications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

244.02113 g/mol

Monoisotopic Mass

244.02113 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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